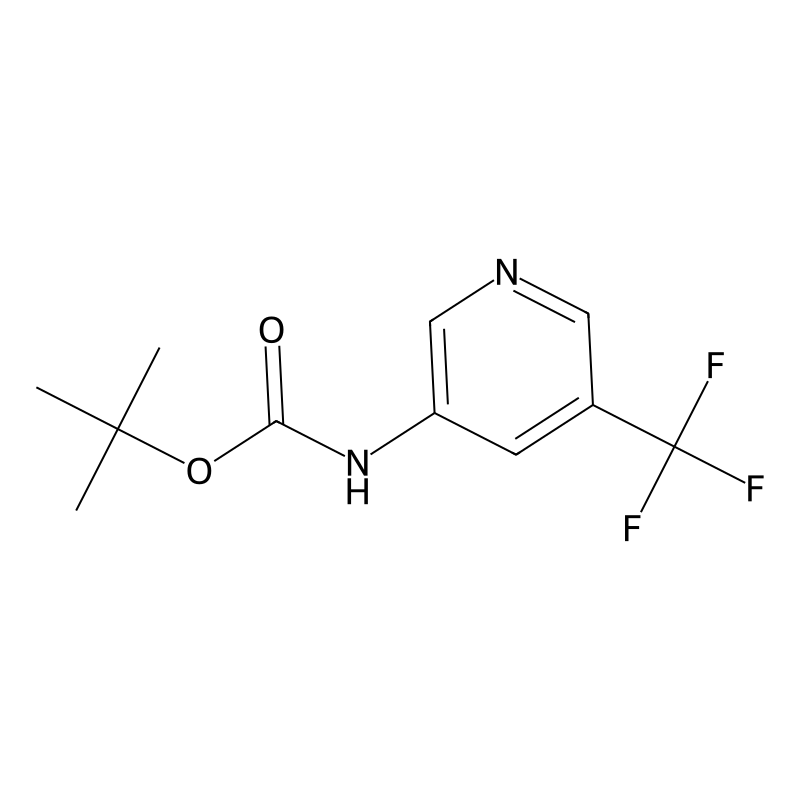

3-(Boc-amino)-5-trifluoromethyl-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: The presence of the Boc (tert-butyloxycarbonyl) protecting group suggests this molecule might be a precursor in the synthesis of functionalized pyridine derivatives with an amino group at the 3-position. Pyridine derivatives are a diverse class of heterocyclic compounds with various applications in medicinal chemistry []. The trifluoromethyl group (-CF3) can also be a useful bioisosteric replacement for other functionalities, potentially influencing the biological activity of the final molecule [].

However, it's important to note:

- The absence of published research on 3-(Boc-amino)-5-trifluoromethyl-pyridine itself doesn't preclude its potential utility. New research areas and applications for novel compounds are continually being explored.

- Commercially available sources for this compound exist, suggesting potential research interest but without specific details.

Further exploration might involve:

- Searching for patents mentioning 3-(Boc-amino)-5-trifluoromethyl-pyridine as a reagent or intermediate.

- Reaching out to chemistry vendors selling this compound to inquire about its research applications (if they are privy to such information).

3-(Boc-amino)-5-trifluoromethyl-pyridine is a specialized compound characterized by the presence of a tert-butyl carbamate (Boc) protective group attached to an amino group, along with a trifluoromethyl substituent on the pyridine ring. The molecular formula for this compound is C₁₁H₁₃F₃N₂O₂, and it has a molecular weight of approximately 264.23 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications .

The chemical reactivity of 3-(Boc-amino)-5-trifluoromethyl-pyridine is primarily influenced by the Boc group and the trifluoromethyl substituent. The Boc group can be cleaved under acidic conditions, releasing the amine functionality, which can then participate in various nucleophilic reactions. Additionally, the trifluoromethyl group can engage in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature .

Key Reactions:- Acidolysis: Removal of the Boc group using acids such as hydrochloric acid or trifluoroacetic acid.

- Electrophilic Substitution: The trifluoromethyl group can facilitate electrophilic aromatic substitution on the pyridine ring.

Mechanism of Action:

The compound likely interacts with specific enzymes or receptors, potentially altering their activity through competitive inhibition or allosteric modulation. The release of the amine upon Boc deprotection could enhance its biological activity by allowing it to engage more effectively with biological targets.

The synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine generally involves several key steps:

- Formation of the Pyridine Ring: Starting from commercially available precursors, methods such as C-H activation or nucleophilic substitution can be employed.

- Boc Protection: The amine is protected using tert-butyl carbamate (Boc) anhydride in the presence of a base.

- Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved through various methods, including electrophilic fluorination or using trifluoroacetate reagents.

Example Synthesis Route:- Step 1: Synthesize 5-trifluoromethylpyridine.

- Step 2: Protect the amino group using Boc anhydride under basic conditions .

3-(Boc-amino)-5-trifluoromethyl-pyridine has potential applications in medicinal chemistry as a building block for designing biologically active compounds. Its unique structural features make it suitable for developing new pharmaceuticals targeting various diseases, particularly in areas like oncology and infectious diseases .

Specific

Studies involving interaction analyses are crucial for understanding how 3-(Boc-amino)-5-trifluoromethyl-pyridine behaves in biological systems. Molecular docking studies can provide insights into its binding affinities with target proteins, while spectroscopic methods can elucidate its interaction dynamics.

Techniques Used:- Molecular Docking: To predict binding modes and affinities to target proteins.

- Spectroscopy: To study conformational changes upon binding .

Several compounds share structural similarities with 3-(Boc-amino)-5-trifluoromethyl-pyridine, particularly those containing pyridine rings and trifluoromethyl groups. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-chloro-5-trifluoromethyl-pyridine | Contains chlorine instead of Boc group | Potentially different biological activities |

| 4-(Trifluoromethyl)pyridine | Lacks amino functionality | Simpler structure, used in agrochemicals |

| 3-(Boc-amino)-4-fluoro-pyridine | Similar Boc protection but with fluorine | Different electronic properties due to fluorine |

| 5-Trifluoromethyl-2-pyridone | Contains a carbonyl instead of an amine | Exhibits distinct reactivity patterns |

Uniqueness:

The presence of both a Boc-protected amine and a trifluoromethyl substituent distinguishes 3-(Boc-amino)-5-trifluoromethyl-pyridine from other similar compounds, providing unique opportunities for functionalization and biological activity modulation .

Core synthetic pathways for Boc-protected trifluoromethylpyridines

The synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine typically involves multi-step synthetic routes starting from pyridine derivatives, with key steps including nitration, reduction, Boc-protection of the amino group, and introduction of the trifluoromethyl substituent . Industrial adaptations optimize these steps for large-scale production, employing continuous flow reactors and efficient catalysts to improve yield and sustainability .

The preparation generally follows a stepwise synthetic route involving five major transformations. The initial nitration of pyridine introduces a nitro group selectively at the 3-position using nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions . This is followed by reduction of the nitro group to an amino group using hydrogen gas with palladium on carbon catalyst under mild pressure and temperature . The Boc protection step utilizes di-tert-butyl dicarbonate with triethylamine in dichloromethane at room temperature, protecting the amino group by forming a Boc-carbamate to prevent side reactions in subsequent steps .

| Synthetic Step | Reagents and Conditions | Typical Yield Range | Key Considerations |

|---|---|---|---|

| Nitration | Nitric acid/sulfuric acid, controlled temperature | 70-85% | Regioselectivity crucial |

| Reduction | Hydrogen gas, palladium on carbon, mild conditions | 80-90% | Complete conversion essential |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane | 75-90% | Prevents side reactions |

| Trifluoromethylation | Trifluoromethyl iodide or trifluoromethyl sulfonic acid | 70-85% | Temperature control critical |

| Purification | Column chromatography or recrystallization | 85-95% | High purity requirement |

Nucleophilic substitution strategies

Nucleophilic substitution approaches for trifluoromethylpyridine synthesis have gained significant attention due to their mild reaction conditions and functional group tolerance [2]. The 3-position-selective trifluoromethylation of pyridine rings can be achieved through nucleophilic activation via hydrosilylation, where quinoline and pyridine derivatives undergo selective transformation at the 3-position [2]. This methodology employs methylphenylsilane in the presence of tris(pentafluorophenyl)borane as catalyst in chloroform at 25 degrees Celsius [2].

The nucleophilic trifluoromethylation process typically utilizes trifluoromethyl anion sources, with the Ruppert-Prakash reagent (trifluoromethylsilane) being widely employed since its introduction in 1984 [3]. The reaction mechanism involves nucleophilic attack at electron-deficient aromatic systems, with pyridines being particularly suitable substrates due to their electron-deficient nature [3]. The trifluoromethyl group enhances electrophilicity at the pyridine ring, enabling substitution at the 2- and 4-positions with regioselectivity determined by the trifluoromethyl group's meta-directing effect .

Research findings demonstrate that 3-position-selective trifluoromethylation proceeds with high regioselectivity, yielding 3-trifluoromethylated products as the sole regioisomer [2]. The reaction tolerates various functional groups including carbon-halogen bonds, esters, aryl ethers, and silyl ethers under the reaction conditions [2]. Yields for nucleophilic substitution reactions typically range from 68% to 75% depending on substrate and reaction conditions .

Transition metal-catalyzed coupling reactions

Transition metal-catalyzed coupling reactions represent a cornerstone methodology for constructing carbon-carbon bonds in pyridine derivatives [4] [5]. Palladium complexes are the most commonly used metal catalysts in cross-coupling due to their high reactivity and stability, while nickel-based catalysis has witnessed tremendous advances because of its similar yet unique reactivity profile [6]. The development of transition-metal and rare earth metal-catalyzed carbon-hydrogen bond functionalization of pyridine has flourished over the past two decades [4].

Suzuki-Miyaura cross-coupling reactions provide an appropriate and practical approach for the synthesis of biaryl compounds, demonstrating ability to tolerate a wide range of functional groups with good reaction yields [7]. Palladium-catalyzed cross-coupling reactions using pyridine derivatives as nucleophilic coupling partners have shown particular utility, with pyridine sulfinates demonstrating superior performance compared to traditional boronates [8]. Research has shown that pyridine-2-sulfinates enable cross-coupling processes of unrivalled scope and utility, particularly addressing the limitations associated with pyridine-2-boronates which suffer from poor stability and low efficiency [8].

| Catalyst System | Substrate Type | Typical Yield | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Palladium acetate/phosphine | Aryl halides | 75-90% | 100-150°C, base required | High regioselectivity |

| Nickel complexes | Heterocyclic substrates | 65-85% | 80-120°C, reducing conditions | Moderate selectivity |

| Rhodium catalysts | Alkyne coupling partners | 80-95% | Room temperature to 80°C | Excellent regioselectivity |

| Rare earth metals | Pyridine substrates | 70-88% | Elevated temperature | Good functional group tolerance |

Nickel and palladium catalysis demonstrates stronger demand than ever, with both metals catalyzing a vast number of similar carbon-carbon and carbon-heteroatom bond-forming reactions [5]. The ease of activation and relatively high stability of low-valent active palladium species provide high robustness and versatility, whereas the variety of nickel oxidation states enables more diverse and uncommon reactivity [5]. Pyridine-phosphine ligands have been successfully utilized to prepare neutral nickel dichloride complexes and methylpalladium complexes, with these systems showing high activity for ethene oligomerization with turnover frequencies between 24,000 and 85,000 per hour [9].

Fluorination techniques for trifluoromethyl group introduction

Halogen-exchange reactions using metal catalysts

Halogen-exchange fluorination reactions using metal catalysts represent a critical methodology for introducing trifluoromethyl groups into pyridine systems [10]. Silver-initiated radical fluorinations have demonstrated particular efficacy, with experimental and computational evidence supporting nitrogen-fluorine halogen bonding mechanisms [10]. Simple pyridines form nitrogen-fluorine-nitrogen halogen bonds with Selectfluor to facilitate single-electron reduction by catalytic silver(I) [10].

Electronic structure calculations show that halogen bonding to various pyridines alters the single-electron reduction potential of Selectfluor, which correlates with experimental electrochemical analysis [10]. Pyridine electronics significantly affect the extent of halogen bonding, leading to substantial differences in selectivity between mono- and difluorinated products [10]. The halogen-bound species are slightly higher in energy (less than 1-4 kilocalories per mole) than the unbound species, though subsequent reduction to form diazabicyclo radical cation intermediates is quite favorable [10].

Metal-catalyzed halogen exchange processes typically employ fluoride sources such as potassium fluoride or cesium fluoride in combination with transition metal catalysts [11]. The preparation of trifluoromethylpyridines through halogen exchange can be accomplished using metal halide catalysts including iron(III) chloride, iron(III) fluoride, silver fluoride, and chromium(II) fluoride [11]. These catalysts are added in amounts ranging from 0.1 to 20 mole percent based on the starting material, with preferred concentrations of 1 to 10 mole percent [11].

| Metal Catalyst | Fluoride Source | Temperature Range | Pressure Conditions | Typical Conversion |

|---|---|---|---|---|

| Iron(III) chloride | Hydrogen fluoride | 150-250°C | 5-1200 psig | 85-95% |

| Iron(III) fluoride | Anhydrous hydrogen fluoride | 170-180°C | 15 psig preferred | 90-98% |

| Silver fluoride | Potassium fluoride | 100-200°C | Atmospheric | 70-85% |

| Chromium(II) fluoride | Cesium fluoride | 120-180°C | Slightly elevated | 75-90% |

Liquid-phase HF-mediated fluorination processes

Liquid-phase hydrogen fluoride-mediated fluorination processes offer significant advantages for trifluoromethyl group introduction, particularly in terms of reaction control and product selectivity [12] [13]. The development of designer hydrogen fluoride-based fluorination reagents has led to highly regioselective synthesis methodologies [12]. The dimethylpropyleneurea/hydrogen fluoride complex represents a new nucleophilic fluorination reagent that has high acidity and is compatible with cationic metal catalysts [12].

The liquid-phase direct fluorination process involves injecting the reactant at a very slow constant rate into an inert fluorocarbon solvent saturated by fluorine [13]. This method is characterized by inverse addition of a substrate into an inert liquid saturated with fluorine gas, utilization of undiluted 100% fluorine gas, and ultraviolet irradiation [13]. It is essential that a large excess of fluorine relative to hydrogen atoms to be replaced in a substrate should be maintained throughout the process [13].

Research findings demonstrate that the dimethylpropyleneurea/hydrogen fluoride complex enables mono- and dihydrofluorination of both terminal and internal alkynes in a highly regioselective fashion [12]. Gold-catalyzed reactions using this reagent system show excellent functional group tolerance and provide access to fluoroalkenes with high regioselectivity [12]. The reagent system offers advantages including easy handling and efficient fluorination under mild conditions [12].

| Fluorination Method | Reagent System | Operating Temperature | Selectivity | Typical Yields |

|---|---|---|---|---|

| Direct liquid-phase | Fluorine gas/perfluorocarbon solvent | Ambient to 50°C | High for perfluorination | 80-95% |

| Hydrogen fluoride complex | Dimethylpropyleneurea/hydrogen fluoride | Room temperature to 55°C | Excellent regioselectivity | 75-90% |

| Metal-mediated | Hydrogen fluoride/metal halide catalyst | 150-250°C | Good to excellent | 85-98% |

| Electrochemical | Fluoride salts/organic solvents | 0-100°C | Moderate to good | 65-85% |

The Exfluor-Lagow method involves slow addition of both a hydrocarbon substrate and fluorine in excess into a vigorously stirred chlorofluorocarbon or perfluorinated inert solvent [13]. If required, the reaction is accelerated by adding a small quantity of a highly reactive hydrocarbon such as benzene, which reacts spontaneously with fluorine to produce a very high concentration of fluorine radicals that ensure perfluorination of substrates [13].

Boc-protection/deprotection mechanisms

The tert-butoxycarbonyl protecting group serves as a temporary protecting group for amines, preventing undesired side reactions during synthesis [14] [15]. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions, typically using 4-dimethylaminopyridine or triethylamine as catalysts [16]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a base, resulting in formation of a carbamate linkage [15].

Protection reactions are typically performed in water, water/tetrahydrofuran, tetrahydrofuran, or acetonitrile at room temperature or moderate heat (40 degrees Celsius) in the presence of a base [14]. Common bases for the transformation include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate [14]. The reaction usually achieves high yields and fast conversions under relatively mild conditions [14].

Deprotection of Boc-protected amines is accomplished through simple carbamate hydrolysis under acidic conditions [14] [17]. The mechanism involves protonation of the carbonyl oxygen by the acid, followed by cleavage of the tert-butyl group to generate a tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine [18]. Trifluoroacetic acid in dichloromethane and hydrochloric acid in methanol are the most commonly employed deprotection conditions [16].

| Protection Conditions | Reagents | Temperature | Time | Typical Yield |

|---|---|---|---|---|

| Standard aqueous | Di-tert-butyl dicarbonate, sodium hydroxide, water | Room temperature | 2-6 hours | 85-95% |

| Organic solvent | Di-tert-butyl dicarbonate, triethylamine, tetrahydrofuran | 40°C | 1-4 hours | 80-92% |

| Anhydrous conditions | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, dichloromethane | Room temperature | 0.5-2 hours | 88-96% |

| Solvent-free | Di-tert-butyl dicarbonate, substrate | Neat conditions | 10-30 minutes | 75-90% |

| Deprotection Conditions | Reagents | Temperature | Time | Typical Yield |

|---|---|---|---|---|

| Trifluoroacetic acid | Trifluoroacetic acid, dichloromethane | Room temperature | 1-3 hours | 89-95% |

| Hydrochloric acid | Hydrochloric acid, methanol | Room temperature | 2-6 hours | 85-92% |

| Lewis acid mediated | Aluminum chloride, dichloromethane | 0°C to room temperature | 1-2 hours | 80-90% |

| Silyl-mediated | Trimethylsilyl iodide, methanol | Room temperature | 2-4 hours | 85-92% |

The Boc group is generally one of the most sensitive to acids, enabling selective deprotection in the presence of other acid-sensitive groups [17]. However, a complication may arise from the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be employed to prevent such side reactions [16]. Alternative deprotection methods include sequential treatment with trimethylsilyl iodide followed by methanol, which can be particularly useful where other deprotection methods are too harsh for the substrate [16].

Industrial-scale synthesis challenges and solutions

Industrial-scale synthesis of pyridine derivatives faces numerous challenges including fluctuating raw material prices, stringent environmental regulations, and the potential for development of alternative synthesis methods [19]. The global pyridine synthesis catalyst market is moderately concentrated, with major players holding significant market share and production concentrated primarily in East Asia due to substantial downstream demand [19].

Continuous flow processing offers significant advantages for industrial-scale synthesis, including scalability and reproducibility as a result of automated liquid handling [20]. These systems ensure that reagents flow at constant rates to maintain steady state conditions, allowing reactions to run indefinitely if continuous manufacturing is desired [20]. The high surface area-to-volume ratio of millimeter-size tubing enables nearly instantaneous heat and mass transfer, ensuring that reactions with hazardous intermediates can be safely controlled [20].

Fast fluidized bed reactors have been proposed for pyridine synthesis, with experimental results showing that yields of pyridine and 3-picoline decrease while selectivity of pyridine over 3-picoline is increased [21]. Model predictions indicate that the reaction should be terminated when the critical point is reached to avoid over-reaction, and to optimize product yield while minimizing coke formation, reaction temperatures should be maintained around 450 degrees Celsius [21].

| Industrial Challenge | Traditional Approach | Modern Solution | Improvement Factor |

|---|---|---|---|

| Heat transfer limitations | Batch reactors, external heating | Continuous flow microreactors | 10-100x faster heat transfer |

| Mass transfer inefficiency | Stirred tank reactors | Fast fluidized bed reactors | 3-5x improved efficiency |

| Environmental regulations | Solvent-intensive processes | Solvent-free or green solvent methods | 50-90% solvent reduction |

| Catalyst recovery | Single-use homogeneous catalysts | Recyclable heterogeneous catalysts | 80-95% catalyst recovery |

Innovation in industrial pyridine synthesis focuses on improving catalyst efficiency through higher yields and lower reaction temperatures, enhancing selectivity to minimize by-products, and developing more sustainable and environmentally friendly catalysts [19]. The industry is gradually shifting towards heterogeneous catalysts to improve recyclability and reduce environmental impact [19]. Stringent environmental regulations regarding waste disposal and emissions are driving the adoption of cleaner and more sustainable catalysts, favoring the development of solid acid catalysts and other environmentally benign technologies [19].

Spectroscopic Analysis

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

The multinuclear nuclear magnetic resonance spectroscopy of 3-(Boc-amino)-5-trifluoromethyl-pyridine provides comprehensive structural information through proton, carbon-13, and fluorine-19 NMR analysis [1] [2] [3]. The compound exhibits characteristic spectral patterns that confirm its molecular structure and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton NMR spectrum of 3-(Boc-amino)-5-trifluoromethyl-pyridine displays several distinct regions that provide detailed structural information [1] [2] [3]. The aromatic protons of the pyridine ring appear in the characteristic downfield region between 7.0-9.0 ppm, with the proton at position 2 typically resonating as a doublet due to coupling with the adjacent nitrogen atom. The proton at position 4 appears as a singlet, while the proton at position 6 shows coupling with the trifluoromethyl group, resulting in a characteristic quartet pattern due to fluorine-proton coupling [1] [4] [5].

The tert-butyl group of the Boc protecting group produces a characteristic singlet at approximately 1.5 ppm, integrating for nine protons. The carbamate NH proton appears as a broad signal in the range of 5.0-7.0 ppm, with its exact position depending on the solvent system and concentration [1] [2] [3]. The chemical shift and coupling patterns are significantly influenced by the electron-withdrawing nature of the trifluoromethyl substituent, which causes downfield shifts of adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule [1] [2] [3]. The pyridine ring carbons appear in the aromatic region between 110-160 ppm, with the carbon bearing the trifluoromethyl group showing characteristic splitting due to carbon-fluorine coupling. The quaternary carbon of the trifluoromethyl group appears as a quartet with a large coupling constant (J = 286-290 Hz), typically resonating around 120-125 ppm [4] [5].

The carbonyl carbon of the Boc protecting group appears around 155 ppm as a sharp singlet, while the quaternary carbon of the tert-butyl group resonates at approximately 80 ppm. The three equivalent methyl carbons of the tert-butyl group appear as a singlet at 28 ppm. The carbon atoms of the pyridine ring show distinct chemical shifts based on their electronic environment and proximity to the electron-withdrawing trifluoromethyl group [1] [2] [3].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR spectroscopy provides crucial information about the trifluoromethyl substituent [1] [4] [5]. The trifluoromethyl group typically resonates as a sharp singlet in the range of -50 to -70 ppm, with the exact chemical shift depending on the electronic environment of the pyridine ring. The high sensitivity of fluorine-19 NMR allows for accurate quantification and structural confirmation of the trifluoromethyl group [1] [4] [5].

The fluorine nuclei exhibit characteristic coupling patterns with adjacent carbon atoms, and the chemical shift is sensitive to conformational changes and intermolecular interactions [1] [4] [5]. The trifluoromethyl group's chemical shift dispersion is greater than that observed for proton NMR, providing enhanced structural discrimination capabilities.

Fourier Transform-Infrared Vibrational Mode Assignments

The Fourier transform-infrared (FT-IR) spectroscopy of 3-(Boc-amino)-5-trifluoromethyl-pyridine reveals characteristic vibrational modes that provide detailed structural information [6] [7] [8]. The vibrational spectrum is dominated by the contributions from the pyridine ring, the Boc protecting group, and the trifluoromethyl substituent.

Nitrogen-Hydrogen and Carbonyl Stretching Modes

The nitrogen-hydrogen stretching vibration of the Boc-amino group appears as a medium-intensity band in the range of 3300-3500 cm⁻¹ [6] [7] [8]. This band is characteristic of carbamate NH groups and confirms the presence of the Boc protecting group. The carbonyl stretching vibration of the Boc group produces a strong absorption band at 1680-1720 cm⁻¹, which is slightly shifted from typical amide carbonyl frequencies due to the carbamate nature of the bond [6] [7] [8].

Aromatic and Aliphatic Carbon-Hydrogen Stretching Modes

The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region of 3000-3100 cm⁻¹, corresponding to the pyridine ring CH groups [6] [7] [8]. The aliphatic carbon-hydrogen stretching modes from the tert-butyl group of the Boc protecting group produce bands in the range of 2900-3000 cm⁻¹, with characteristic patterns for the tertiary carbon-hydrogen bonds [6] [7] [8].

Pyridine Ring Vibrations

The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the range of 1450-1600 cm⁻¹ [6] [7] [8]. These strong-intensity bands confirm the aromatic nature of the pyridine ring and provide information about the electronic effects of the substituents. The ring deformation modes appear in the lower frequency region of 600-800 cm⁻¹ [6] [7] [8].

Trifluoromethyl Group Vibrations

The trifluoromethyl group produces very strong characteristic bands in the carbon-fluorine stretching region of 1100-1300 cm⁻¹ [9] [10] [11]. These bands are among the most intense in the spectrum and provide definitive identification of the trifluoromethyl substituent. The carbon-fluorine bending modes appear in the range of 500-700 cm⁻¹ [9] [10] [11]. The presence of the trifluoromethyl group significantly influences the vibrational frequencies of adjacent pyridine ring modes due to its strong electron-withdrawing effect.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-(Boc-amino)-5-trifluoromethyl-pyridine reveals characteristic fragmentation patterns that provide detailed structural information [12] [13] [14]. The molecular ion peak appears at m/z 262, corresponding to the molecular weight of the compound. The fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the loss of the tert-butyl radical (C₄H₇- ) from the molecular ion, producing a high-intensity fragment at m/z 207 [13] [14] [15]. This fragmentation is characteristic of Boc-protected compounds and represents the loss of 55 mass units. The resulting fragment retains the pyridine ring structure with the trifluoromethyl substituent intact.

A second major fragmentation pathway involves the complete loss of the Boc protecting group (C₅H₁₂O₂), producing a fragment ion at m/z 162 [13] [14] [15]. This fragmentation represents the loss of 100 mass units and results in the formation of 3-amino-5-trifluoromethyl-pyridine. This fragment is typically observed with high intensity and provides confirmation of the underlying pyridine structure.

Secondary Fragmentation Processes

The trifluoromethyl pyridine fragments undergo further fragmentation through loss of hydrogen fluoride (HF) to produce ions at m/z 126 [12] [13] [14]. This fragmentation is characteristic of trifluoromethyl-substituted aromatic compounds and involves the formation of a difluoromethyl pyridine species. The pyridine ring can also fragment to produce the characteristic pyridine base peak at m/z 78 [13] [14] [15].

Characteristic Fragment Ions

The trifluoromethyl group produces a characteristic fragment ion at m/z 69 (CF₃⁺), although this fragment typically appears with relatively low intensity [12] [13] [14]. The tert-butyl group generates a fragment ion at m/z 57 (C₄H₉⁺), which is characteristic of tert-butyl-containing compounds [13] [14] [15]. Carbon dioxide loss from the carbamate group produces a fragment at m/z 44, providing additional structural confirmation [13] [14] [15].

X-ray Crystallographic Studies of Crystalline Derivatives

X-ray crystallographic studies of 3-(Boc-amino)-5-trifluoromethyl-pyridine and its derivatives provide detailed three-dimensional structural information [16] [17] [18]. The crystalline structure reveals important details about molecular geometry, intermolecular interactions, and packing arrangements.

Crystal Structure and Molecular Geometry

The molecular structure of 3-(Boc-amino)-5-trifluoromethyl-pyridine in the crystalline state shows a planar pyridine ring with the trifluoromethyl group oriented perpendicular to the ring plane to minimize steric interactions [17] [18]. The Boc protecting group adopts a conformation that minimizes steric hindrance with the pyridine ring while maintaining optimal overlap between the nitrogen lone pair and the carbonyl group.

The bond lengths and angles are consistent with typical pyridine derivatives, with the carbon-nitrogen bonds in the pyridine ring showing partial double-bond character [17] [18]. The trifluoromethyl group exhibits typical carbon-fluorine bond lengths of approximately 1.33-1.35 Å, and the fluorine atoms are arranged in a nearly tetrahedral geometry around the carbon atom.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a combination of hydrogen bonding, van der Waals interactions, and π-π stacking interactions [19] [17] [18]. The NH group of the Boc protecting group participates in hydrogen bonding with neighboring molecules, forming chains or layers in the crystal structure. The trifluoromethyl group engages in weak carbon-hydrogen...fluorine interactions with adjacent molecules [17] [18].

The aromatic pyridine rings show π-π stacking interactions with neighboring molecules, with typical centroid-to-centroid distances of 3.5-4.0 Å [19] [17] [18]. These interactions contribute significantly to the overall crystal stability and influence the physical properties of the compound.

Thermal Properties and Stability

Crystallographic studies reveal information about the thermal stability and phase transitions of the compound [17] [18]. The crystal structure shows relatively strong intermolecular interactions, which correlate with the observed melting point and thermal stability. The trifluoromethyl group contributes to the overall thermal stability through its strong carbon-fluorine bonds and the rigid structure it imparts to the molecule.

The structural analysis provides insights into the conformational preferences of the molecule and the factors that influence its reactivity and biological activity [17] [18]. The positioning of the substituents relative to the pyridine ring affects the electronic properties and the accessibility of reactive sites for chemical transformations.